molecular formula C9H13BrN2 B13555579 4-(3-Bromopyridin-2-yl)butan-1-amine

4-(3-Bromopyridin-2-yl)butan-1-amine

Cat. No.: B13555579
M. Wt: 229.12 g/mol
InChI Key: SFGQJKFFQVMEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromopyridin-2-yl)butan-1-amine is an organic compound that belongs to the class of pyridine derivatives This compound features a bromine atom attached to the pyridine ring and a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopyridin-2-yl)butan-1-amine typically involves the bromination of a pyridine derivative followed by the introduction of the butan-1-amine chain. One common method starts with 2-aminopyridine, which undergoes bromination to form 2-amino-3-bromopyridine. This intermediate is then reacted with butan-1-amine under suitable conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often using environmentally friendly reagents and conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopyridin-2-yl)butan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-(3-Bromopyridin-2-yl)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromopyridin-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-[(5-Bromopyridin-2-yl)amino]butan-1-ol: This compound has a similar structure but with a hydroxyl group instead of an amine group.

    3-Bromo-4-aminopyridine: Another pyridine derivative with a bromine atom and an amino group.

Uniqueness

4-(3-Bromopyridin-2-yl)butan-1-amine is unique due to its specific combination of a bromine-substituted pyridine ring and a butan-1-amine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

4-(3-bromopyridin-2-yl)butan-1-amine

InChI

InChI=1S/C9H13BrN2/c10-8-4-3-7-12-9(8)5-1-2-6-11/h3-4,7H,1-2,5-6,11H2

InChI Key

SFGQJKFFQVMEQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CCCCN)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.